molecular formula C23H23NO4 B1654199 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid CAS No. 213192-60-0

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Cat. No.: B1654199
CAS No.: 213192-60-0
M. Wt: 377.4 g/mol
InChI Key: KYSDMSUOMNGPCH-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is an organic compound with the molecular formula C16H17NO3 It is a derivative of beta-alanine, featuring a phenyl ring substituted with benzyloxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid typically involves multi-step organic reactions. One common method starts with the protection of the phenolic hydroxyl groups of a precursor compound using benzyl bromide, followed by the introduction of the amino group through reductive amination. The final step involves the formation of the propionic acid moiety through a series of reactions including alkylation and hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the benzyloxy groups or the amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds. These interactions can influence the compound’s binding affinity and specificity for various biological targets, affecting pathways such as enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-benzyloxy-phenyl)-propionic acid
  • 3-Amino-3-(3-benzyloxy-phenyl)-propionic acid

Comparison

Compared to its analogs, 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is unique due to the presence of two benzyloxy groups, which can enhance its binding properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-amino-3-[3,4-bis(phenylmethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c24-20(14-23(25)26)19-11-12-21(27-15-17-7-3-1-4-8-17)22(13-19)28-16-18-9-5-2-6-10-18/h1-13,20H,14-16,24H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDMSUOMNGPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CC(=O)O)N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436729
Record name 3-Amino-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213192-60-0
Record name 3-Amino-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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